Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is a specialized chemical compound known for its applications in various fields, particularly in agrochemicals and pharmaceuticals. This compound features a pyridine ring that is heavily chlorinated and contains a phosphonic acid functional group, which contributes to its unique reactivity and biological activity. The molecular formula for this compound is , indicating the presence of four chlorine atoms, nitrogen, oxygen, and phosphorus in its structure.
Phosphonic acids are classified as organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. They are often derived from phosphonates through various synthetic pathways. The specific compound (2,3,5,6-tetrachloro-4-pyridinyl) phosphonic acid is categorized under chlorinated heterocycles due to its structural characteristics.
The synthesis of phosphonic acids generally involves several methods:
These methods yield phosphonic acids with varying degrees of purity and yield depending on the specific conditions and reagents used.
The molecular structure of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can be represented as follows:
Property | Value |
---|---|
CAS Number | Not specified |
IUPAC Name | (2,3,5,6-tetrachloro-4-pyridinyl)phosphonic acid |
InChI Key | Not specified |
Canonical SMILES | C1=CC(=C(N=C(C1Cl)Cl)Cl)Cl |
Phosphonic acids are known to participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives or modifying the properties of phosphonic acids for specific applications.
The mechanism of action for phosphonic acids typically involves their interaction with biological targets or chemical pathways:
Phosphonic acids exhibit several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
pKa | Ranges from 1.1 to 7.2 |
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- has diverse applications including:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2